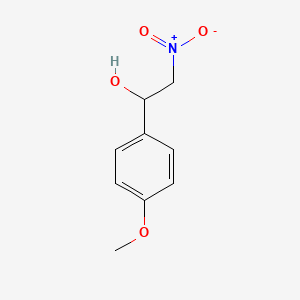

4-Methoxy-alpha-(nitromethyl)benzyl alcohol

Description

Systematic Nomenclature and Structural Identification

The IUPAC name for this compound is 4-methoxy-α-(nitromethyl)benzenemethanol , reflecting its substituent arrangement:

- A methoxy group (-OCH₃) at the 4-position of the benzene ring.

- A nitromethyl group (-CH₂NO₂) attached to the benzylic carbon (α-position).

Molecular Formula : C₉H₁₁NO₄

Molecular Weight : 197.19 g/mol

Structural Features :

- The benzene ring ensures aromatic stability.

- The electron-donating methoxy group influences electronic distribution, while the electron-withdrawing nitro group modulates reactivity.

| Property | Value | Source Citation |

|---|---|---|

| CAS Registry Number | 38316-05-1 | |

| Density | 1.253 g/cm³ | |

| Boiling Point | 365.9°C at 760 mmHg |

The crystal structure of related nitroaromatic alcohols, such as 1-(4-methoxyphenyl)-2-nitropropene, reveals planar aromatic systems with substituents adopting specific orientations to minimize steric hindrance .

Historical Context of Nitroaromatic Alcohol Derivatives

Nitroaromatic alcohols emerged as critical intermediates in the 20th century, driven by their utility in pharmaceuticals and agrochemicals. Key milestones include:

- Henry Reaction : The nitroaldol reaction, discovered in 1895, enabled the synthesis of β-nitro alcohols from aldehydes and nitroalkanes . This method remains foundational for constructing nitroaromatic alcohols.

- Pharmaceutical Applications : Nitroaromatic derivatives like metronidazole (a 5-nitroimidazole) highlighted the therapeutic potential of nitro groups, despite associated toxicity concerns .

- Synthetic Innovations : Advances in regioselective nitration and oxidation techniques allowed precise functionalization of aromatic alcohols, as seen in the synthesis of 4-methoxy-α-(nitromethyl)benzyl alcohol via nitroalkane-aldehyde condensations .

Positional Isomerism in Methoxy-Substituted Benzyl Alcohols

Positional isomerism profoundly impacts the physical and chemical properties of methoxy-substituted benzyl alcohols:

Electronic Effects :

- Para-substitution (4-methoxy) maximizes resonance stabilization, enhancing stability.

- Ortho-substitution (2-methoxy) introduces steric strain, reducing reactivity toward electrophilic substitution .

Synthetic Relevance :

- The para isomer’s symmetry facilitates crystallization, while meta and ortho isomers exhibit distorted packing due to asymmetric substituent arrangements .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLESIDDCPSMIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959236 | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38316-05-1 | |

| Record name | 4-Methoxy-α-(nitromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38316-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-alpha-(nitromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038316051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-nitroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-(nitromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Dehydroxylation of 2-Nitroalcohols

One well-documented preparation route involves the synthesis of 4-Methoxy-alpha-(nitromethyl)benzyl alcohol as a precursor to 1-Methoxy-4-(2-nitroethyl)benzene through dehydroxylation. This method uses tri-n-butyl-tin hydride in water under microwave irradiation conditions.

- Procedure : A heterogeneous mixture of the 2-nitroalcohol (this compound, 1.2 mmol), tri-n-butyl-tin hydride (1.3 mmol), and deionized water (2 mL) is irradiated in a microwave oven at 300 W and 80 °C for 5-20 minutes.

- Workup : After cooling, the mixture is extracted with ether, washed with water, dried over sodium sulfate, and purified by silica gel chromatography using 5:95 ethyl acetate-hexane as the eluent.

- Yield : The isolated yield for the nitroalkane product (1-Methoxy-4-(2-nitroethyl)benzene) is reported at approximately 78%.

- Significance : This method is considered green chemistry due to the use of microwave irradiation and aqueous media, which reduces reaction times and solvent waste.

| Parameter | Details |

|---|---|

| Substrate | This compound |

| Reagent | Tri-n-butyl-tin hydride |

| Solvent | Water |

| Temperature | 80 °C |

| Irradiation | Microwave (300 W) |

| Reaction Time | 5-20 minutes |

| Yield | 78% |

| Purification | Silica gel chromatography |

This synthesis route is described in Synthetic Communications (2014) and ChemicalBook.

Base-Catalyzed Condensation of 4-Anisaldehyde with Chloroform

An alternative and efficient preparation method involves the base-catalyzed condensation of 4-anisaldehyde (4-methoxybenzaldehyde) with chloroform to produce α-(trichloromethyl)benzyl alcohol derivatives, including this compound analogs.

- Reaction Conditions : The reaction is performed in an alkanol solvent (e.g., methanol, ethanol, isopropanol) with a strong base such as potassium hydroxide or sodium hydroxide, in the presence of a dipolar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

- Temperature : The reaction is carried out at sub-zero to zero degrees Celsius (approximately -25 °C to 0 °C).

- Outcome : This one-step condensation yields α-(trichloromethyl)benzyl alcohols in high isolated yields (up to 97% for 4-anisaldehyde).

- Advantages : The method avoids side reactions such as the Cannizzaro reaction, ensuring high purity and yield.

- Applications : The products serve as key intermediates in the synthesis of anthelmintic agents and other functionalized benzyl alcohol derivatives.

| Parameter | Details |

|---|---|

| Starting Material | 4-Anisaldehyde (4-methoxybenzaldehyde) |

| Reagents | Chloroform, potassium hydroxide |

| Solvent | Methanol/DMF mixture |

| Temperature | -25 °C to 0 °C |

| Reaction Type | Base-catalyzed condensation |

| Yield | 97% isolated yield |

| Product Purity | High, minimal side products |

This method is detailed in US Patent US4603227A and related literature.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Dehydroxylation with tri-n-butyl-tin hydride | Tri-n-butyl-tin hydride, water, microwave | 80 °C, microwave | 78 | Green chemistry, microwave-assisted |

| Base-catalyzed condensation | 4-Anisaldehyde, chloroform, KOH, methanol/DMF | -25 °C to 0 °C | 97 | One-step, high yield, avoids Cannizzaro reaction |

| Hydrolysis of benzyl chloride | Benzyl chloride, water | Elevated temp., continuous process | N/A | Industrial process, multi-step purification |

Research Findings and Analysis

- The microwave-assisted dehydroxylation method offers rapid reaction times and moderate to good yields, suitable for laboratory-scale synthesis with environmentally friendly conditions.

- The base-catalyzed condensation method provides superior yields and product purity, making it highly suitable for industrial applications requiring bulk synthesis of α-(trichloromethyl)benzyl alcohol derivatives, including this compound analogs.

- The hydrolysis method, while industrially significant for benzyl alcohol production, is less directly applicable to nitromethyl-substituted benzyl alcohols but offers insights into continuous processing and purification strategies.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-alpha-(nitromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Oxidation: Corresponding aldehydes or ketones

Reduction: Amines

Substitution: Compounds with substituted functional groups

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-methoxy-alpha-(nitromethyl)benzyl alcohol is C₉H₁₁N₁O₄. Its structure features:

- Methoxy Group : Enhances solubility and reactivity.

- Nitromethyl Group : Contributes to biological activity and potential pharmacological properties.

Synthetic Organic Chemistry

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for versatile reactions, making it a valuable building block in synthetic organic chemistry.

Reactions and Mechanisms

The compound can participate in several chemical reactions, including:

- Nucleophilic Substitution : The nitromethyl group can be replaced by nucleophiles, leading to diverse derivatives.

- Reduction Reactions : The alcohol functionality allows for reduction to form other alcohols or hydrocarbons.

| Reaction Type | Example Reaction | Product Structure |

|---|---|---|

| Nucleophilic Substitution | Amine derivative | |

| Reduction | Primary amine |

Pharmaceutical Applications

Research indicates that this compound may exhibit pharmacological properties. Interaction studies are essential to understand its pharmacodynamics and pharmacokinetics.

Potential Therapeutic Uses

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating potential therapeutic applications.

Agrochemical Applications

The compound's antimicrobial properties also make it suitable for agricultural applications. It can be explored as a basis for developing new agrochemicals that target plant pathogens while minimizing environmental impact.

Case Studies in Agrochemicals

- Development of Biopesticides : Research has indicated that compounds similar to this compound can be effective against various plant pathogens, suggesting its potential use in biopesticide formulations.

Environmental Chemistry

As a volatile chemical product (VCP), the atmospheric chemistry of this compound is significant in understanding its environmental impact. Studies have shown that such compounds can contribute to secondary organic aerosol (SOA) formation, which has implications for climate change and air quality.

Impact on SOA Formation

Research indicates that benzyl alcohol derivatives can undergo photooxidation to form highly oxygenated compounds, contributing to SOA composition. This highlights the need for further investigation into the environmental fate of this compound .

| Study Focus | Findings |

|---|---|

| Photooxidation | Formation of complex organic aerosols |

| Environmental Impact | Contribution to urban air pollution |

Mechanism of Action

The mechanism of action of 4-Methoxy-alpha-(nitromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy group can also influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Benzyl Alcohol

- Structure : Simplest benzyl alcohol (C₆H₅CH₂OH), lacking substituents.

- Reactivity : Benzyl alcohol exhibits moderate nucleophilicity due to the hydroxyl group but lacks directing substituents.

- Selectivity : In catalytic reactions, benzyl alcohol shows lower selectivity compared to substituted analogs. For example, in electrochemical reactions, unsubstituted benzyl alcohol is less favored than 4-methoxybenzyl alcohol due to weaker electronic modulation .

4-Methoxybenzyl Alcohol

- Structure : Contains a para-methoxy group (C₆H₄(OCH₃)CH₂OH).

- Reactivity : The methoxy group enhances electron density, improving stability in oxidation reactions. However, it reduces selectivity in competitive reactions compared to nitro-substituted analogs .

- Applications : Used in pharmaceutical intermediates and as a protecting group in organic synthesis.

4-Nitrobenzyl Alcohol

- Structure: Features a para-nitro group (C₆H₄(NO₂)CH₂OH).

- Reactivity : The nitro group strongly withdraws electrons, increasing oxidative stability but reducing nucleophilicity. In catalytic systems, 4-nitrobenzyl alcohol demonstrates higher selectivity than 4-methoxybenzyl alcohol, particularly in reactions requiring electron-deficient substrates .

- Applications : Key intermediate in explosives and dye synthesis; also used in photolabile protecting groups.

4-(Trifluoromethyl)benzyl Alcohol (4-TBA)

- Structure : Contains a trifluoromethyl group (-CF₃) at the para position.

- Reactivity : The -CF₃ group provides strong electron-withdrawing and hydrophobic effects, enhancing resistance to metabolic degradation.

- Applications : Widely used in agrochemicals and fluorinated pharmaceuticals due to its stability and bioavailability .

4-Methoxy-alpha-methylbenzyl Alcohol

- Structure : Similar to the target compound but replaces the nitromethyl group with a methyl group.

- Reactivity : The methyl group offers steric hindrance, reducing reaction rates in nucleophilic substitutions. Lacking the nitro group, it is less reactive in redox processes .

Comparative Data Table

| Compound | Substituents | Key Reactivity Features | Selectivity in Catalysis | Applications |

|---|---|---|---|---|

| Benzyl Alcohol | None | Moderate nucleophilicity | Low | Solvents, preservatives |

| 4-Methoxybenzyl Alcohol | -OCH₃ (para) | Enhanced electron density, moderate stability | Medium | Pharmaceutical intermediates |

| 4-Nitrobenzyl Alcohol | -NO₂ (para) | High oxidative stability, electron-withdrawing | High | Explosives, photolabile protecting groups |

| 4-TBA | -CF₃ (para) | Hydrophobic, metabolic resistance | High | Agrochemicals, fluorinated drugs |

| 4-Methoxy-alpha-(nitromethyl)benzyl alcohol | -OCH₃ (para), -CH₂NO₂ (alpha) | Dual electronic effects (donor + acceptor) | Medium-High | Specialty organic synthesis |

Key Research Findings

Electrochemical Selectivity : In competitive reactions, this compound shows intermediate selectivity between 4-methoxybenzyl alcohol (low) and 4-nitrobenzyl alcohol (high). Optimization is required to match the selectivity of pyrene-based substrates .

Biological Interactions: The nitromethyl group may enhance membrane permeability compared to non-nitro analogs, as seen in studies where nitro-substituted benzyl alcohols altered lipid-protein interactions in erythrocyte membranes .

Synthetic Utility : The compound’s dual substituents make it a versatile scaffold for synthesizing nitroalkanes and methoxy-aromatic hybrids, though its synthetic routes are less established than those for 4-nitrobenzyl alcohol .

Biological Activity

4-Methoxy-alpha-(nitromethyl)benzyl alcohol (CAS No. 38316-05-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 185.19 g/mol

- Chemical Structure : Contains a methoxy group (-OCH₃), a nitromethyl group (-NO₂), and a benzyl alcohol moiety.

Synthesis

The synthesis of this compound involves various chemical reactions, including:

- Reduction : Utilizing reducing agents like sodium borohydride (NaBH₄) to convert ketones or aldehydes.

- Substitution Reactions : The nitromethyl group can be introduced through electrophilic substitution methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on benzyl alcohol derivatives demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The activity was found to be concentration-dependent, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | TBD |

| Benzyl alcohol derivative A | Pseudomonas aeruginosa | TBD | TBD |

| Benzyl alcohol derivative B | Escherichia coli | TBD | TBD |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The nitromethyl group may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Case Studies

- Antibacterial Activity Study : A recent investigation into the antibacterial properties of benzyl alcohol derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The study employed disc diffusion methods to measure the zones of inhibition, confirming the potential for developing new antimicrobial agents .

- Anticancer Drug Screening : In a high-throughput screening study targeting dormant cancer cells, compounds with structural similarities to this compound were evaluated for their ability to selectively inhibit cancer cell growth under hypoxic conditions. Results indicated that modifications in the benzyl structure could enhance anticancer activity .

Q & A

Q. What are the common synthetic routes for 4-Methoxy-alpha-(nitromethyl)benzyl alcohol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthetic routes often involve nitration and methoxylation of benzyl alcohol derivatives. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation has been used to cleave benzyl ethers in related compounds like 3-methoxy-4-benzyloxybenzyl alcohol (MBBA), enabling controlled functionalization . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of nitromethylating agents. Solvent polarity and catalyst selection (e.g., acid/base conditions) significantly impact nitro group incorporation efficiency.

Q. How is NMR spectroscopy utilized in characterizing the structural integrity of this compound?

- Methodological Answer : H and C NMR are critical for verifying the nitromethyl and methoxy substituents. For example, in 4-(trifluoromethyl)benzyl alcohol, the benzylic -CHOH group exhibits distinct splitting patterns (~4.6 ppm for -CHOH), while aromatic protons show deshielding due to electron-withdrawing nitro groups . Coupling constants and DEPT-135 experiments confirm branching. Comparative analysis with analogs (e.g., 4-hydroxybenzyl alcohol) helps distinguish substituent effects .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is expected due to hydroxyl and nitro groups. Stability studies should assess pH sensitivity: under acidic conditions, nitro groups may hydrolyze, while alkaline conditions could degrade the methoxy moiety. Accelerated stability testing via HPLC under thermal stress (40–60°C) and UV exposure can identify degradation pathways .

Advanced Research Questions

Q. How do electronic effects of the nitromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic attacks (e.g., in SN reactions). Kinetic studies using phosphonoformate prodrug analogs show that nitro-substituted benzyl alcohols exhibit faster reaction rates compared to methoxy derivatives. Computational modeling (DFT) can predict transition states and quantify activation barriers .

Q. What experimental strategies can resolve contradictions in reported nitro group reactivity during synthesis?

- Methodological Answer : Discrepancies in reactivity may arise from competing pathways (e.g., nitro reduction vs. oxidation). Controlled experiments under inert atmospheres (N/Ar) and varying reductants (e.g., Zn/HCl vs. catalytic hydrogenation) can isolate intermediates. Reaction monitoring via in-situ IR or LC-MS helps identify side products .

Q. How can enzymatic assays be adapted to study the metabolic pathways of this compound in biological systems?

- Methodological Answer : Liver microsome assays (e.g., human CYP450 isoforms) can assess oxidative metabolism. For example, benzyl alcohol derivatives are often metabolized to aldehydes via alcohol dehydrogenases. Kinetic parameters (K, V) derived from Michaelis-Menten plots quantify enzyme affinity and turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.